4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core and a sulfonylated norvalinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the propyl group at the 3-position. The sulfonylated norvalinate moiety is then attached through a series of coupling reactions.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Coupling with Sulfonylated Norvalinate: The final step involves the coupling of the chromen-2-one derivative with N-[(4-methylphenyl)sulfonyl]norvalinate using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and sulfonylated derivatives .
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Uniqueness
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is unique due to its specific combination of a chromen-2-one core with a sulfonylated norvalinate moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6S/c1-5-7-21-17(4)20-14-11-18(15-23(20)32-24(21)27)31-25(28)22(8-6-2)26-33(29,30)19-12-9-16(3)10-13-19/h9-15,22,26H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPTTMVFRIDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C(CCC)NS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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